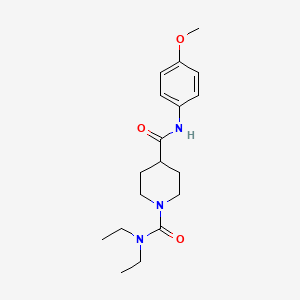
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide, commonly known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known to play a crucial role in the regulation of the N-methyl-D-aspartate (NMDA) receptor, which is a key mediator of synaptic plasticity, learning, and memory.
作用機序
The mechanism of action of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves its binding to the this compound receptor and blocking its activity. The this compound receptor is a ligand-gated ion channel that is activated by the binding of glutamate. When glutamate binds to the receptor, it opens the channel and allows the influx of calcium ions, which triggers various intracellular signaling pathways. This compound binds to a specific site on the receptor and prevents the binding of glutamate, thus blocking the channel and inhibiting calcium influx.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of the this compound receptor. This compound has been shown to reduce synaptic plasticity, learning, and memory in various animal models. It has also been shown to have neuroprotective effects in some studies, possibly due to its ability to reduce calcium influx and prevent excitotoxicity.
実験室実験の利点と制限
One of the main advantages of using N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in lab experiments is its specificity for the this compound receptor. This compound binds to a specific site on the receptor and blocks its activity, thus allowing researchers to investigate the role of the this compound receptor in different physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have neurotoxic effects in some studies, and its use should be carefully monitored.
将来の方向性
There are several future directions for the use of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in scientific research. One of the areas of interest is the role of the this compound receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in some studies, and further research is needed to investigate its potential therapeutic use in these conditions. Another area of interest is the development of new this compound receptor antagonists with improved specificity and reduced toxicity. This compound has been a useful tool in investigating the role of the this compound receptor, but there is still a need for more selective and less toxic compounds for use in scientific research.
合成法
The synthesis of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves the reaction of 4-methoxybenzylamine and diethyl malonate in the presence of sodium ethoxide. The product is then treated with acetic anhydride and heated to form the final product. The yield of this reaction is typically around 60%.
科学的研究の応用
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide has been extensively used in scientific research as an this compound receptor antagonist. This compound is known to bind to the this compound receptor and block its activity, thereby inhibiting synaptic plasticity, learning, and memory. It has been used in various studies to investigate the role of the this compound receptor in different physiological and pathological conditions, such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-methoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20(5-2)18(23)21-12-10-14(11-13-21)17(22)19-15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJWQOWKHHJCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
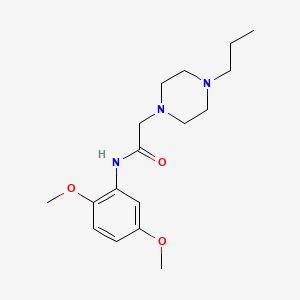
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5349596.png)
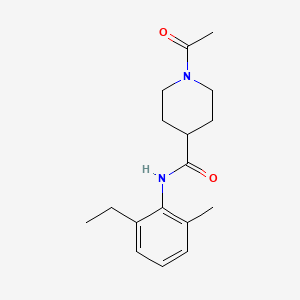
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![ethyl 4-{[4-(3-hydroxy-3-methylbutyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5349622.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5349626.png)
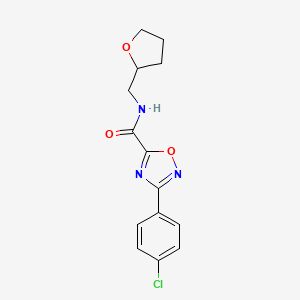
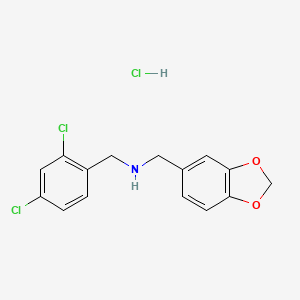
![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)